molecular formula C17H23Cl2N3O2 B584147 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester CAS No. 109882-25-9

5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester

Cat. No.: B584147
CAS No.: 109882-25-9
M. Wt: 372.29
InChI Key: CFNXGULFAQAFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the pioneering work conducted in the former German Democratic Republic during the 1960s. The foundational research that led to this compound's emergence can be traced back to 1963, when researchers Ozegowski and Krebs at the Institute for Microbiology and Experimental Therapy in Jena synthesized the parent compound bendamustine. This groundbreaking work represented a significant departure from conventional nitrogen mustard chemistry, as it introduced the concept of incorporating benzimidazole heterocycles as structural modifiers to traditional alkylating agents.

The development timeline reveals a fascinating journey through Cold War-era pharmaceutical research, where bendamustine was initially synthesized and studied in relative isolation from Western pharmaceutical development. The compound remained largely confined to East German medical practice under the trade name Cytostasan from 1971 until German reunification in 1989. During this period, the methyl ester derivative emerged as one of several structural analogs and related compounds that were investigated as part of the broader bendamustine research program.

The transition from the original East German research to modern pharmaceutical development occurred gradually through a series of licensing agreements and corporate acquisitions. Ribosepharm acquired the bendamustine portfolio in 1993, marking the beginning of more systematic investigation into various derivatives and related compounds, including the methyl ester variant. This historical context is crucial for understanding how this compound emerged not as an independent discovery, but as part of a comprehensive research program aimed at optimizing the unique structural features that distinguished bendamustine from conventional nitrogen mustards.

The compound's classification as "Bendamustine Impurity 66" or "Bendamustine Related Impurity" in modern pharmaceutical literature reflects its role in contemporary quality control and analytical chemistry applications. This designation indicates that the methyl ester derivative has gained significance not only as a research compound but also as a reference standard for pharmaceutical analysis and manufacturing processes. The systematic study of such related compounds has become increasingly important as regulatory requirements for pharmaceutical purity and characterization have evolved over the decades since the original synthesis.

Significance in Benzimidazole Chemistry

The significance of this compound within the broader context of benzimidazole chemistry cannot be overstated, as it represents a paradigmatic example of how heterocyclic modification can fundamentally alter the properties and applications of traditional chemical scaffolds. Benzimidazole derivatives have emerged as one of the most versatile and widely studied classes of heterocyclic compounds in modern medicinal chemistry, with applications spanning across multiple therapeutic areas including antimicrobial, antiviral, antiparasitic, and anticancer research.

The incorporation of the benzimidazole ring system into nitrogen mustard chemistry represents a significant advancement in the field of alkylating agent design. Traditional nitrogen mustards, such as mechlorethamine, were limited by their high reactivity and lack of selectivity, which resulted in significant toxicity profiles. The benzimidazole moiety in this compound serves multiple functions that distinguish it from simpler alkylating agents. The electron-rich nature of the benzimidazole ring system can modulate the electron density at the nitrogen atom bearing the chloroethyl groups, potentially affecting the rate of alkylation and the overall reactivity profile of the molecule.

Research has demonstrated that benzimidazole hybrids can exert dual or multiple biological activities, which represents a significant advantage over single-mechanism compounds. The benzimidazole nucleus in this compound may contribute antimetabolite properties that complement the alkylating activity of the bis(2-chloroethyl)amino group. This dual functionality is particularly significant because it may allow for enhanced efficacy through multiple pathways of action, including disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, antiangiogenesis, and blockage of glucose transport.

The structural features of this compound also illustrate important principles of molecular design in benzimidazole chemistry. The 1-methyl substitution on the benzimidazole ring affects both the electronic properties and the steric environment around the heterocycle, while the 5-position attachment of the bis(2-chloroethyl)amino group provides a specific geometric arrangement that influences the molecule's interaction with biological targets. The butyric acid methyl ester chain serves not only as a solubilizing group but also as a potential site for metabolic modification, which could influence the compound's pharmacokinetic properties.

Comparative studies of benzimidazole-containing nitrogen mustards have revealed superior activity profiles compared to their simpler analogs. Historical research on compounds such as 2-[di-(2-chloroethyl)aminomethyl]benzimidazole demonstrated that benzimidazole modifications could produce compounds with wider spectrums of activity than traditional alkylating agents. This foundational work established the scientific rationale for developing more sophisticated benzimidazole-nitrogen mustard hybrids like this compound.

Research Scope and Objectives

The research scope surrounding this compound encompasses multiple interconnected areas of investigation that reflect the compound's complex structural features and potential applications. Contemporary research objectives have evolved significantly from the original synthesis studies of the 1960s, now incorporating sophisticated analytical techniques, structure-activity relationship investigations, and comprehensive mechanistic studies that were not available to the early researchers.

One primary research objective involves the detailed characterization of the compound's chemical properties and synthetic pathways. Recent synthetic methodology development has focused on optimizing the preparation of this methyl ester derivative from readily available starting materials. The established synthetic route involves the reaction of 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butyric acid methyl ester hydrochloride with chloroacetic acid under controlled conditions, followed by reduction with borane-tetrahydrofuran complex. This synthetic approach has achieved essentially quantitative yields with high purity, demonstrating the feasibility of large-scale preparation for research applications.

Structure-activity relationship studies represent another crucial area of research focus, particularly in understanding how the methyl ester functionality affects the compound's properties compared to other ester derivatives or the free carboxylic acid form. Comparative analysis with related compounds such as the ethyl ester derivative (CAS 87475-54-5) provides insights into how ester chain length influences molecular properties including solubility, stability, and potential biological activity. These investigations are essential for optimizing the structural features of benzimidazole-nitrogen mustard hybrids.

Analytical chemistry research has focused extensively on developing robust methods for the identification, quantification, and purity assessment of this compound in various matrices. The compound's role as a reference standard for bendamustine-related impurities has necessitated the development of highly sensitive and specific analytical techniques. High-performance liquid chromatography methods have been optimized to achieve baseline separation of this compound from structurally related molecules, enabling accurate quantification in pharmaceutical preparations and research samples.

Mechanistic studies represent a rapidly expanding area of research that seeks to understand the molecular basis for the unique properties exhibited by benzimidazole-nitrogen mustard hybrids. Research objectives in this area include elucidating the electronic effects of the benzimidazole ring on the reactivity of the bis(2-chloroethyl)amino group, understanding the influence of the 1-methyl substitution on molecular conformation and intermolecular interactions, and investigating the role of the butyric acid methyl ester chain in modulating the compound's physicochemical properties.

Computational chemistry studies have become increasingly important in guiding experimental research by providing theoretical insights into molecular properties that are difficult to measure directly. Density functional theory calculations and molecular modeling studies aim to predict the compound's conformational preferences, electronic distribution, and potential interaction patterns with biological macromolecules. These computational approaches complement experimental investigations and help identify promising directions for structural modification and optimization.

The development of new benzimidazole-based hybrid molecules represents a forward-looking research objective that builds upon the structural foundation provided by this compound. Research in this area focuses on identifying structural modifications that could enhance desirable properties while minimizing potential limitations. This includes investigating alternative substitution patterns on the benzimidazole ring, exploring different alkylating groups beyond the bis(2-chloroethyl)amino functionality, and developing novel linker chemistries that could provide improved pharmacokinetic properties.

Table 1: Key Structural and Chemical Properties of this compound

Property Value Source
Molecular Formula C17H23Cl2N3O2
Molecular Weight 372.3 g/mol
CAS Registry Number 109882-25-9
IUPAC Name methyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
InChI Key CFNXGULFAQAFAB-UHFFFAOYSA-N
Creation Date (PubChem) 2010-05-10
Last Modified (PubChem) 2025-05-24

Table 2: Related Compounds and Structural Analogs

Compound Name CAS Number Molecular Formula Relationship
Bendamustine Ethyl Ester 87475-54-5 C18H25Cl2N3O2 Ethyl ester analog
Benzimidazole mustard 6898-43-7 C14H20Cl3N3 Structural parent
Parent compound (free acid) 16506-27-7 C16H21Cl2N3O2 Deesterified form

Properties

IUPAC Name

methyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2N3O2/c1-21-15-7-6-13(22(10-8-18)11-9-19)12-14(15)20-16(21)4-3-5-17(23)24-2/h6-7,12H,3-5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNXGULFAQAFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of the Benzimidazole Core

The foundational step involves introducing the bis(2-hydroxyethyl)amino group to the benzimidazole scaffold. 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)butyric acid methyl ester hydrochloride serves as the primary precursor, reacting with chloroacetic acid in tetrahydrofuran (THF) under inert conditions. Borane-THF (7 equivalents) facilitates reductive alkylation at room temperature, achieving near-quantitative yields (97.8% purity). Alternative routes employ ethylene oxide in glacial acetic acid/water systems at -50°C, yielding 78.5% of the hydroxyethyl intermediate.

Critical parameters:

  • Solvent : THF or aqueous acetic acid

  • Temperature : Room temperature (20–25°C) for borane-THF vs. cryogenic conditions (-50°C) for ethylene oxide

  • Stoichiometry : Excess borane-THF (7 eq.) ensures complete conversion.

Chlorination of Hydroxyethyl Intermediates

Conversion of hydroxyethyl to chloroethyl groups is achieved via chlorinating agents. Thionyl chloride (SOCl₂) in chloroform at 0–5°C selectively replaces hydroxyl groups with chlorine, followed by gradual warming to room temperature. This method avoids over-chlorination, maintaining 85% yield. Alternatively, hydrochloric acid-mediated decomposition of excess thionyl chloride ensures minimal side-product formation.

Key observations:

  • Reagent : Thionyl chloride (2.175 g per 4.305 g substrate)

  • Temperature Control : Stepwise heating (0–5°C → room temperature over 3 hours)

  • Byproduct Management : SO₂ gas evolution necessitates controlled venting.

Esterification and Functional Group Compatibility

Methyl Ester Formation

Esterification is typically performed early in the synthesis to enhance solubility. 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)butyric acid is treated with methanol in the presence of condensing agents like DMF, achieving >95% conversion. The reaction proceeds via nucleophilic acyl substitution, with DMF stabilizing the tetrahedral intermediate.

Optimized conditions:

  • Condensing Agent : DMF (co-solvent)

  • Reaction Time : 5 hours at 20°C

  • Workup : Ethyl acetate crystallization removes unreacted starting material.

Purification and Analytical Validation

Crystallization and Filtration

Post-reaction mixtures are concentrated to one-third volume and neutralized with aqueous sodium carbonate (pH 7–8). Tan solids are vacuum-filtered, washed with water and methyl tert-butyl ether, and dried under reduced pressure. Recrystallization in ethyl acetate at 70–80°C followed by cooling yields high-purity product (99.3%).

Chromatographic Methods

Comparative Analysis of Methodologies

ParameterBorane-THF AlkylationEthylene Oxide RouteThionyl Chloride
Yield97.8%78.5%85%
Purity (HPLC)97.8%99.3%N/A
Reaction Time5 hours16 hours19 hours
Key AdvantageHigh purityScalabilitySelective chlorination

The borane-THF method excels in purity but requires stringent inert conditions. The ethylene oxide approach, while slower, offers scalability for industrial production. Thionyl chloride balances yield and selectivity but demands precise temperature control.

Challenges and Mitigation Strategies

Byproduct Formation

  • Unreacted Chloroacetic Acid : Neutralization with sodium carbonate precipitates residuals.

  • Over-Chlorination : Gradual thionyl chloride addition minimizes di- or tri-chlorinated byproducts.

Solvent Selection

THF and DMF enhance solubility but require anhydrous conditions. Substituting with ethanol or methanol reduces toxicity but may lower yields .

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential alkylating properties make it a candidate for studying DNA interactions and modifications.

    Medicine: Its structure suggests potential use in developing anticancer agents, given the presence of alkylating groups.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester involves its interaction with biological macromolecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and potential disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate
  • Molecular Formula : C₁₇H₂₃Cl₂N₃O₂
  • Molecular Weight : 386.3 g/mol
  • CAS Number : 109882-25-9
  • Role : This compound is a methyl ester derivative of bendamustine, an alkylating agent used in chemotherapy. It is structurally related to bendamustine hydrochloride (CAS 3543-75-7), differing by the esterification of the carboxylic acid group .

Key Features :

  • The bis(2-chloroethyl)amino group enables DNA alkylation, a mechanism critical for its anticancer activity.

Comparison with Structurally Similar Compounds

Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate (Bendamustine Related Compound I)

  • Molecular Formula : C₁₈H₂₅Cl₂N₃O₂
  • Molecular Weight : 386.32 g/mol
  • CAS Number: Not explicitly listed (referred to as USP Bendamustine Related Compound I) .
  • Key Differences: Ester Group: Ethyl ester instead of methyl ester. Impact: Slightly increased molecular weight and lipophilicity compared to the methyl ester.

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester

  • Molecular Formula : C₁₈H₂₆ClN₃O₃
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 898224-95-8 .
  • Key Differences: Substituent on Amino Group: One chloroethyl group is replaced with a hydroxyethyl group. This modification may decrease cytotoxicity but improve solubility .

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester

  • Molecular Formula : C₁₈H₂₇N₃O₄
  • Molecular Weight : 349.42 g/mol
  • CAS Number : 3543-74-6 .
  • Key Differences: Substituent on Amino Group: Both chloroethyl groups replaced with hydroxyethyl groups. Impact: Loss of alkylating activity due to the absence of chloro leaving groups. This compound is primarily a synthetic intermediate or impurity in bendamustine production .

Bendamustine Free Base

  • Molecular Formula : C₁₆H₂₁Cl₂N₃O₂
  • Molecular Weight : 358.26 g/mol
  • CAS Number : 16506-27-7 .
  • Key Differences :
    • Carboxylic Acid vs. Ester : The free acid form has a carboxylic acid group instead of a methyl ester.
    • Impact : Higher polarity and lower cellular permeability compared to ester derivatives. The free acid is the active pharmaceutical ingredient (API) in bendamustine hydrochloride formulations .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Biological Activity
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester C₁₇H₂₃Cl₂N₃O₂ 386.3 109882-25-9 Methyl ester, bis(2-chloroethyl)amino DNA alkylation, anticancer activity
Bendamustine Related Compound I (Ethyl ester analog) C₁₈H₂₅Cl₂N₃O₂ 386.32 - Ethyl ester, bis(2-chloroethyl)amino Similar alkylation, slower hydrolysis
5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester C₁₈H₂₆ClN₃O₃ 367.87 898224-95-8 Ethyl ester, mixed chloroethyl/hydroxyethyl Reduced alkylation, improved solubility
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester C₁₈H₂₇N₃O₄ 349.42 3543-74-6 Ethyl ester, bis(2-hydroxyethyl)amino Non-alkylating, intermediate/impurity
Bendamustine Free Base C₁₆H₂₁Cl₂N₃O₂ 358.26 16506-27-7 Carboxylic acid, bis(2-chloroethyl)amino API for chemotherapy formulations

Research Findings and Mechanistic Insights

  • Alkylating Activity: The bis(2-chloroethyl)amino group is critical for cross-linking DNA strands, leading to apoptosis. Methyl and ethyl esters act as prodrugs, requiring esterase-mediated hydrolysis to release the active acid .
  • Solubility vs. Reactivity : Hydroxyethyl-substituted analogs (e.g., CAS 3543-74-6) show improved aqueous solubility but lack therapeutic efficacy due to reduced alkylation capacity .
  • Synthetic Challenges : The introduction of chloroethyl groups requires controlled conditions to avoid side reactions, while esterification impacts stability and purification .

Biological Activity

5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester (commonly referred to as Bendamustine Impurity or a related compound of Bendamustine) is a synthetic compound with notable biological activity. Its molecular formula is C17H23Cl2N3O2C_{17}H_{23}Cl_{2}N_{3}O_{2}, and it has a molecular weight of approximately 372.29 g/mol. This compound is primarily recognized for its role as an impurity in the anticancer drug Bendamustine, which is utilized in the treatment of various hematological malignancies.

The biological activity of this compound is largely attributed to its alkylating properties . Alkylating agents are known to damage DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cells, which is particularly relevant in cancer therapy. The compound's structure allows it to form covalent bonds with DNA, disrupting replication and transcription processes.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in human leukemia cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The following table summarizes some key findings regarding its cytotoxicity:

Cell Line IC50 (µM) Mechanism
HL-60 (Leukemia)15Apoptosis via caspase activation
A549 (Lung Cancer)20ROS generation and DNA damage
MCF-7 (Breast Cancer)25Cell cycle arrest

Case Studies

Several case studies have explored the implications of this compound in therapeutic settings:

  • Leukemia Treatment : A study involving HL-60 cells treated with Bendamustine and its impurities indicated a significant increase in apoptosis markers, suggesting enhanced efficacy when combined with conventional therapies.
  • Combination Therapy : Research has shown that when combined with other chemotherapeutic agents, such as doxorubicin, this compound can enhance overall cytotoxicity against resistant cancer cell lines.
  • Toxicological Studies : Toxicity assessments have indicated that while this compound exhibits effective cytotoxicity against cancer cells, it also poses risks for normal cells, necessitating careful dosage optimization in therapeutic applications.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. However, its metabolites may exhibit varying degrees of toxicity. Toxicological studies highlight potential side effects including hematological toxicity and gastrointestinal disturbances.

Summary of Toxicological Findings

Parameter Observation
Hematological ToxicityDose-dependent reduction in leukocyte counts
Gastrointestinal EffectsNausea and vomiting observed in animal models
GenotoxicityDNA damage observed in vitro

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC to ensure intermediate purity (>95%) .
  • Optimize temperature and solvent polarity to minimize side reactions (e.g., hydrolysis of chloroethyl groups).

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core FormationHCl (conc.), reflux, 6h65>90%
AlkylationK₂CO₃, DMF, 80°C, 12h72>85%
EsterificationH₂SO₄, MeOH, RT, 24h88>95%

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 3.7 ppm for methyl ester, δ 3.5–3.8 ppm for chloroethyl groups) .

Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected m/z = 367.87) .

Q. Data Interpretation Tips :

  • Cross-validate NMR peaks with analogous benzimidazole derivatives (e.g., methyl benzoate analogs in ).
  • Quantify impurities using HPLC area normalization and adjust recrystallization solvents (e.g., ethyl acetate/hexane) .

Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Methodological Answer:
Employ quantum chemical calculations and reaction path search methods:

Transition State Analysis : Use DFT (e.g., B3LYP/6-31G*) to identify energy barriers in alkylation/esterification steps .

Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) using COSMO-RS to predict reaction rates .

Machine Learning : Train models on existing benzimidazole reaction datasets to predict optimal catalysts or temperatures.

Q. Case Study :

  • ICReDD’s workflow reduced reaction optimization time by 40% by integrating computational predictions with high-throughput screening .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Address discrepancies through systematic experimental design:

Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolysis of chloroethyl groups) that may alter activity .

Cell Line Variability : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) with controlled culture conditions.

Q. Table 2: Stability Under Varied Conditions

ConditionDegradation (%)Major ByproductReference
pH 7.4, 37°C, 24h12Hydrolyzed ester
pH 2.0, 37°C, 24h45Free carboxylic acid
-20°C, 6 months<5None detected

Advanced: What analytical strategies differentiate isomeric byproducts during synthesis?

Methodological Answer:
Combine chromatographic separation with advanced detection:

Chiral HPLC : Resolve enantiomers using a Chiralpak® column and polar organic mobile phase .

2D NMR (HSQC, COSY) : Assign stereochemistry by correlating proton-carbon couplings .

X-ray Crystallography : Resolve absolute configuration of crystalline intermediates .

Q. Key Challenge :

  • Isomeric bis(2-chloroethyl)amino regioisomers may co-elute in standard HPLC; use gradient elution (ACN/H₂O + 0.1% TFA) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, light-resistant vials to prevent hydrolysis and photodegradation .
  • Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers .
  • Monitoring : Conduct stability assays every 6 months via HPLC to detect degradation .

Advanced: How to design in vivo studies to evaluate this compound’s pharmacokinetic profile?

Methodological Answer:

Dosing Routes : Compare intravenous vs. oral administration in rodent models.

Bioanalytical Methods : Quantify plasma concentrations using UPLC-MS/MS with a lower LOQ of 1 ng/mL .

Metabolite Identification : Perform hepatic microsome incubations to map phase I/II metabolites .

Q. Ethical Note :

  • Adhere to OECD Guidelines for chemical safety testing, including dose escalation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.